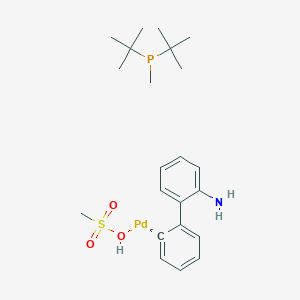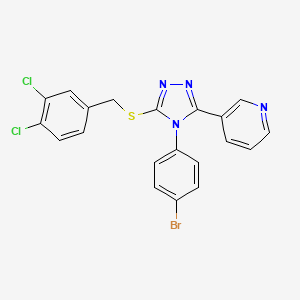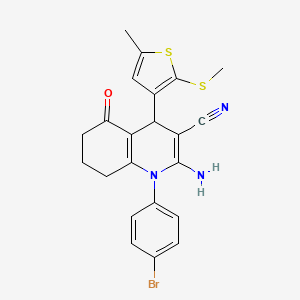
(t-Bu)2PMe-Pd-G3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonato (di-tert-butyl) methylphosphino (2-amino-1,1-biphenyl-2-yl) palladium (II), commonly referred to as (t-Bu)2PMe-Pd-G3, is a third-generation Buchwald precatalyst. This compound is widely used in various cross-coupling reactions, making it a valuable tool in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (t-Bu)2PMe-Pd-G3 involves the reaction of methanesulfonato (di-tert-butyl) methylphosphino with 2-amino-1,1-biphenyl-2-yl palladium (II). The reaction is typically carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the compound’s high purity and effectiveness as a catalyst .
Chemical Reactions Analysis
Types of Reactions: (t-Bu)2PMe-Pd-G3 is primarily used in various cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions: The compound acts as a catalyst in these reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. Common reagents used in these reactions include aryl halides, organometallic reagents, and bases .
Major Products Formed: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry: In chemistry, (t-Bu)2PMe-Pd-G3 is extensively used as a catalyst in cross-coupling reactions to form complex organic molecules. Its high efficiency and selectivity make it a preferred choice for synthesizing pharmaceuticals and fine chemicals .
Biology and Medicine: While its primary application is in organic synthesis, the compounds synthesized using this compound can have significant biological and medicinal applications. For instance, biaryl compounds are often found in various drugs and bioactive molecules .
Industry: In the industrial sector, this compound is used in the large-scale production of complex organic molecules. Its role as a catalyst in cross-coupling reactions makes it indispensable in the manufacture of pharmaceuticals, agrochemicals, and advanced materials .
Mechanism of Action
(t-Bu)2PMe-Pd-G3 functions as a catalyst by facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The palladium center in the compound undergoes oxidative addition with aryl halides, followed by transmetalation with organometallic reagents, and finally reductive elimination to form the desired product . This catalytic cycle is highly efficient and allows for the formation of complex molecules under mild conditions .
Comparison with Similar Compounds
Similar Compounds:
- Methanesulfonato (di-tert-butyl) methylphosphino (2′-amino-1,1′-biphenyl-2-yl) palladium (II)
- Methanesulfonato (di-tert-butyl) methylphosphino (2-amino-1,1-biphenyl-2-yl) palladium (II)
- (t-Bu)2PhP Pd G3
Uniqueness: Compared to other similar compounds, (t-Bu)2PMe-Pd-G3 offers higher efficiency and selectivity in cross-coupling reactions. Its third-generation design provides enhanced stability and reactivity, making it a superior choice for complex organic synthesis .
Properties
Molecular Formula |
C22H35NO3PPdS- |
|---|---|
Molecular Weight |
531.0 g/mol |
IUPAC Name |
ditert-butyl(methyl)phosphane;methanesulfonic acid;palladium;2-phenylaniline |
InChI |
InChI=1S/C12H10N.C9H21P.CH4O3S.Pd/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-8(2,3)10(7)9(4,5)6;1-5(2,3)4;/h1-6,8-9H,13H2;1-7H3;1H3,(H,2,3,4);/q-1;;; |
InChI Key |
QWSMQKLCOKMRPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(3-chloro-2-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12046515.png)
![7-(4-Bromobenzyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12046523.png)


![9-Chloro-5-methyl-5-(4-nitrophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12046539.png)

![1-heptyl-4-hydroxy-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B12046562.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}acetohydrazide](/img/structure/B12046567.png)



